1-(4-Fluorophenyl)-2-methylpropan-1-one chemical properties
1-(4-Fluorophenyl)-2-methylpropan-1-one chemical properties
An In-depth Technical Guide to 1-(4-Fluorophenyl)-2-methylpropan-1-one
Authored by a Senior Application Scientist
Foreword
In the landscape of modern organic synthesis and drug discovery, the utility of a chemical intermediate is defined by its structural features, reactivity, and the potential pathways it opens for the creation of novel, complex molecules. 1-(4-Fluorophenyl)-2-methylpropan-1-one, also known as 4'-Fluoroisobutyrophenone, is one such versatile building block. The presence of a fluorinated aromatic ring, combined with a sterically hindered ketone, provides a unique scaffold for synthetic transformations. This guide offers a comprehensive technical exploration of its chemical properties, synthesis, and reactivity, grounded in established chemical principles and supported by spectroscopic data. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for their work.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These data are crucial for identification, handling, and planning synthetic strategies.
| Property | Value | Reference(s) |
| CAS Number | 26393-91-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁FO | [1][4] |
| Molecular Weight | 166.19 g/mol | [1][2] |
| IUPAC Name | 1-(4-fluorophenyl)-2-methylpropan-1-one | [4] |
| Synonyms | 4'-Fluoroisobutyrophenone, 4'-Fluoro-2-methylpropiophenone | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 95-97 °C at 7 mmHg | [1] |
| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.4980 | [1] |
| Storage | Sealed in dry, Room Temperature | [1][3] |
| Canonical SMILES | CC(C)C(=O)C1=CC=C(C=C1)F | [4] |
| InChI | InChI=1S/C10H11FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | [4] |
| InChIKey | MHUVRVXSYXJUPK-UHFFFAOYSA-N | [4] |
Synthesis: The Friedel-Crafts Acylation Approach
The most direct and common method for synthesizing 1-(4-fluorophenyl)-2-methylpropan-1-one is the Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride. This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion intermediate.
Causality of Experimental Design
The choice of a Lewis acid like AlCl₃ is critical as it complexes with the chlorine atom of the acyl chloride, creating a potent electrophile (the acylium ion). The reaction is typically run at low temperatures (0-10 °C) initially to control the exothermic reaction and prevent side reactions. Fluorobenzene is used as the substrate; the fluorine atom is an ortho-, para- director, but due to the steric bulk of the incoming isobutyryl group, the para-substituted product is overwhelmingly favored. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert under Friedel-Crafts conditions and effectively solubilizes the reactants. The aqueous workup with acid and base serves to quench the catalyst, remove unreacted starting materials, and neutralize the reaction mixture.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from the well-established synthesis of analogous chlorophenyl ketones and is expected to yield the target compound efficiently.[5]
Materials and Reagents:
-
Fluorobenzene
-
Isobutyryl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric Acid solution
-
Saturated Sodium Bicarbonate solution
-
Saturated Brine solution (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a gas outlet (connected to a bubbler or trap)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: Charge the flask with fluorobenzene (1.0 eq) and anhydrous dichloromethane (approx. 10 volumes). Cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: With vigorous stirring, carefully add anhydrous aluminum chloride (1.2 eq) in portions, ensuring the temperature remains below 10 °C.
-
Acylating Agent Addition: Place isobutyryl chloride (1.1 eq) in the dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex.
-
Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and finally with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-(4-fluorophenyl)-2-methylpropan-1-one can be purified by vacuum distillation to yield a colorless to light yellow liquid.[1]
Synthesis Workflow Diagram
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Spectroscopic and Analytical Characterization
Structural elucidation relies on the integration of data from multiple spectroscopic techniques. The following data are predicted based on the known structure of 1-(4-fluorophenyl)-2-methylpropan-1-one and principles of spectroscopy.[6][7][8]
| Technique | Expected Signature |
| ¹H NMR | ~ 7.9-8.1 ppm (dd, 2H): Aromatic protons ortho to the carbonyl group. ~ 7.1-7.3 ppm (dd, 2H): Aromatic protons meta to the carbonyl group. ~ 3.4-3.6 ppm (septet, 1H): Methine proton (-CH) of the isopropyl group. ~ 1.1-1.3 ppm (d, 6H): Two equivalent methyl groups (-CH₃) of the isopropyl group. |
| ¹³C NMR | ~ 204-206 ppm: Carbonyl carbon (C=O). ~ 164-167 ppm (d, ¹JCF): Aromatic carbon attached to fluorine. ~ 131-133 ppm (d, ³JCF): Aromatic carbons ortho to fluorine. ~ 130-132 ppm: Aromatic ipso-carbon attached to the carbonyl. ~ 115-117 ppm (d, ²JCF): Aromatic carbons meta to fluorine. ~ 35-37 ppm: Methine carbon (-CH) of the isopropyl group. ~ 18-20 ppm: Methyl carbons (-CH₃). |
| IR Spectroscopy | ~ 1680-1700 cm⁻¹: Strong C=O stretch (aryl ketone). ~ 2870-2980 cm⁻¹: C-H stretches (aliphatic). ~ 1590-1610 cm⁻¹: C=C stretches (aromatic). ~ 1220-1240 cm⁻¹: C-F stretch. |
| Mass Spectrometry | m/z 166: Molecular ion peak [M]⁺. m/z 123: Fragment from loss of isopropyl group [-CH(CH₃)₂]. m/z 95: Fragment corresponding to the fluorophenyl group [C₆H₄F]⁺. |
Reactivity and Synthetic Applications
The chemical behavior of 1-(4-fluorophenyl)-2-methylpropan-1-one is dominated by the reactivity of its ketone functional group. These transformations are fundamental in medicinal chemistry for building molecular complexity.
Key Reactions
-
Reduction to a Secondary Alcohol: The carbonyl group can be readily reduced to a hydroxyl group using mild reducing agents like sodium borohydride (NaBH₄). This reaction is highly significant as it creates a chiral center, yielding 1-(4-fluorophenyl)-2-methylpropan-1-ol, a precursor for enantiomerically pure pharmaceuticals.[9] Asymmetric reduction can be employed to selectively synthesize one enantiomer.[10][11]
-
Grignard Reaction to form a Tertiary Alcohol: Addition of organometallic reagents, such as Grignard reagents (e.g., methylmagnesium bromide), to the carbonyl carbon produces a tertiary alcohol. This allows for the introduction of new carbon-carbon bonds, further expanding the molecular scaffold.[9]
-
Alpha-Halogenation: The α-carbon (the methine position) can be halogenated under acidic or basic conditions. This is a common step in the synthesis of various pharmaceutical intermediates.
-
Precursor to Heterocycles: This ketone is a valuable starting material for synthesizing various heterocyclic compounds, which are prevalent structures in pharmacologically active molecules.[12]
Reactivity Pathways Diagram
Caption: Key Reactivity Pathways of the Title Compound.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) should always be consulted, available information for 1-(4-fluorophenyl)-2-methylpropan-1-one and structurally similar compounds indicates a need for careful handling.
-
Hazards: The compound is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][13]
-
Precautionary Measures:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place away from incompatible materials.[1][3]
Conclusion
1-(4-Fluorophenyl)-2-methylpropan-1-one is a strategically important intermediate in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation, combined with the versatile reactivity of its ketone functional group, makes it a valuable precursor for a wide array of more complex molecules. The presence of the fluorine atom can impart desirable properties, such as enhanced metabolic stability and binding affinity, to the final target compounds. This technical guide provides the foundational knowledge required for researchers to confidently and effectively utilize this compound in their synthetic endeavors, from laboratory-scale experiments to complex drug development programs.
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